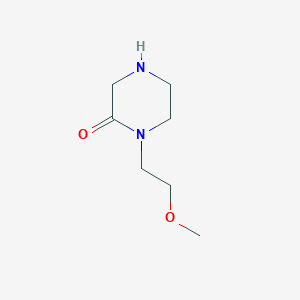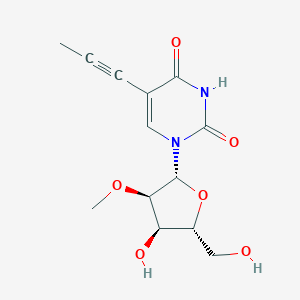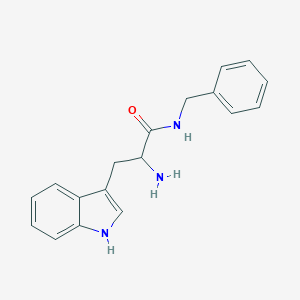
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFME is a fluorinated ketone that has been shown to be a useful building block in the synthesis of complex organic molecules. It was first synthesized in 2010 by researchers at the University of California, Berkeley, and has since been used in various organic synthesis applications.
Mechanism of Action
The mechanism of action of TFME is not fully understood, but it is believed to act as a Michael acceptor in organic reactions. This means that it can react with nucleophiles, such as amines or enolates, to form new carbon-carbon bonds.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of TFME. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFME is its unique chemical properties, which make it a useful building block in the synthesis of complex organic molecules. However, its high cost and limited availability can be a limitation for lab experiments.
Future Directions
There are several future directions for research on TFME. One area of interest is the development of new synthetic methods for TFME that are more efficient and cost-effective. Another area of interest is the exploration of new applications for TFME in the synthesis of complex organic molecules. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of TFME.
In conclusion, TFME is a promising compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis. Its unique chemical properties make it a useful building block in the synthesis of complex organic molecules. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesis Methods
TFME can be synthesized through a multi-step process starting from 3-bromothiophene. The first step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with 2,2,2-trifluoroacetophenone to form the desired product, TFME.
Scientific Research Applications
TFME has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been shown to be a useful building block in the synthesis of complex organic molecules due to its unique chemical properties.
properties
CAS RN |
166831-66-9 |
|---|---|
Molecular Formula |
C9H7F3OS |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
InChI Key |
NAUFBIYCPREGRE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-[3-(methylthio)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)







![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)